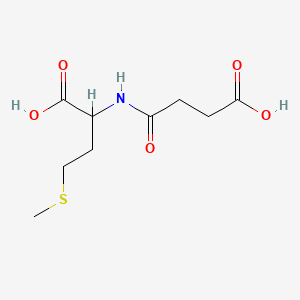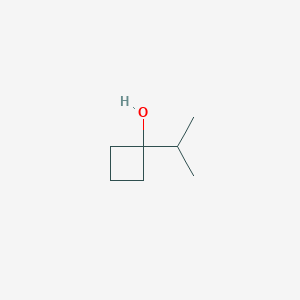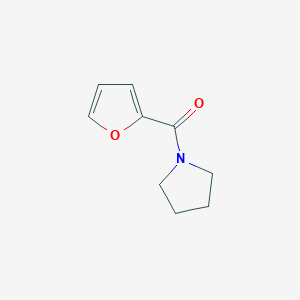
Furanylethylfentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanylethylfentanyl, also known as this compound, is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used for pain management. This compound has been identified as a substance of concern due to its high potency and potential for abuse .
Vorbereitungsmethoden
The synthesis of furanylethylfentanyl involves several steps, starting from basic chemical precursors. The synthetic route typically includes the following steps:
Formation of the furan ring: This step involves the cyclization of appropriate precursors to form the furan ring.
Attachment of the ethyl group: The ethyl group is introduced through alkylation reactions.
Formation of the fentanyl backbone: This involves the synthesis of the core fentanyl structure through a series of condensation and reduction reactions.
Final assembly: The furanylethyl group is attached to the fentanyl backbone to form this compound.
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Furanylethylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the fentanyl backbone, leading to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Furanylethylfentanyl has been studied primarily in the context of its pharmacological effects and potential for abuse. Its applications in scientific research include:
Pharmacology: Studies on the binding affinity of this compound to opioid receptors and its analgesic potency.
Toxicology: Research on the toxic effects of this compound, including its impact on the central nervous system and potential for overdose.
Forensic Science: Analysis of this compound in biological samples for forensic investigations.
Wirkmechanismus
Furanylethylfentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid receptor, resulting in analgesia and euphoria. The molecular targets involved include the mu-opioid receptor, which is a G-protein-coupled receptor. The activation of this receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Furanylethylfentanyl is similar to other fentanyl analogs, such as acetylfentanyl and butyrylfentanyl. it is unique in its structural modification, which includes the furan ring and ethyl group. This modification contributes to its distinct pharmacological profile and potency. Similar compounds include:
Acetylfentanyl: Another potent fentanyl analog with a different acyl group.
Butyrylfentanyl: A fentanyl analog with a butyryl group instead of the furanylethyl group.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Eigenschaften
CAS-Nummer |
802544-02-1 |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 |
IUPAC-Name |
N-[1-[2-(furan-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2/c1-2-20(23)22(17-7-4-3-5-8-17)18-10-13-21(14-11-18)15-12-19-9-6-16-24-19/h3-9,16,18H,2,10-15H2,1H3 |
InChI-Schlüssel |
AFTQVAQNGJXATO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1660550.png)




